ethyl 4-[2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamido]benzoate
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Description
Ethyl 4-[2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamido]benzoate is a useful research compound. Its molecular formula is C23H20ClN5O4S and its molecular weight is 497.95. The purity is usually 95%.
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Scientific Research Applications
PET Imaging of Neurofibrillary Tangles
A significant application of related fluorine-18 labeled compounds is in PET imaging for the in vivo visualization of neurofibrillary tangles (NFTs), which are hallmark features of Alzheimer's disease and other tauopathies. The development of [18 F]MK-6240, a highly selective PET tracer, illustrates the compound's utility in detecting NFTs within the human brain, facilitating the study of disease progression and the efficacy of therapeutic interventions.
Hopewell et al. (2019) introduced a simplified radiosynthesis of [18 F]MK-6240, demonstrating its application in human and animal PET imaging studies for neurofibrillary tangles, a key pathological feature of Alzheimer's disease (Hopewell et al., 2019).
Lohith et al. (2018) characterized the plasma kinetics, brain uptake, and preliminary quantitative analysis of 18F-MK-6240 in subjects with Alzheimer's disease, mild cognitive impairment, and healthy elderly, highlighting its potential for quantifying NFT binding in vivo (Lohith et al., 2018).
Development and Validation for Clinical Research
The research also focuses on the synthesis methods and validation processes necessary for using these compounds in clinical research. The cGMP production of [18 F]MK-6240, for example, outlines the steps required to ensure the compound meets regulatory standards for human PET studies, enabling its application in clinical settings to study neurodegenerative diseases.
- Collier et al. (2017) reported on the cGMP production of [18 F]MK-6240, detailing a fully automated 2-step radiosynthesis and emphasizing the compound's validation for human PET studies under FDA and US Pharmacopeia requirements (Collier et al., 2017).
Properties
IUPAC Name |
ethyl 4-[[2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O4S/c1-2-33-22(31)16-5-9-18(10-6-16)26-19(30)13-29-23(32)28-12-11-25-21(20(28)27-29)34-14-15-3-7-17(24)8-4-15/h3-12H,2,13-14H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIQIDZOGROMMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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